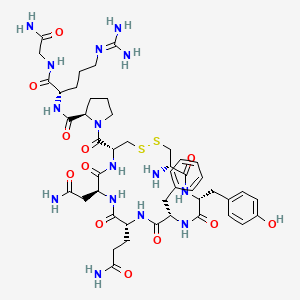
Argenine vasopressin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginine vasopressin involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents like dicyclohexylcarbodiimide and added to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.
Industrial Production Methods: Industrial production of arginine vasopressin involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain the final product .
Types of Reactions:
Oxidation: Arginine vasopressin can undergo oxidation reactions, particularly at the cysteine residues, forming disulfide bonds.
Reduction: The disulfide bonds in arginine vasopressin can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues in arginine vasopressin can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from the reduction of disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Arginine vasopressin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in water balance, blood pressure regulation, and kidney function.
Medicine: Used in the treatment of diabetes insipidus, septic shock, and bleeding disorders. It is also studied for its potential role in treating heart failure and other cardiovascular conditions.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Arginine vasopressin exerts its effects by binding to specific receptors in the body:
V1 Receptors: Located in blood vessels, causing vasoconstriction and increasing blood pressure.
V2 Receptors: Found in the kidneys, promoting water reabsorption and concentrating urine.
V3 Receptors: Present in the pituitary gland, influencing the release of adrenocorticotropic hormone.
The binding of arginine vasopressin to these receptors activates intracellular signaling pathways, leading to the physiological effects observed .
Comparison with Similar Compounds
Oxytocin: A peptide hormone similar in structure to arginine vasopressin, but with different physiological effects, primarily involved in childbirth and lactation.
Desmopressin: A synthetic analog of arginine vasopressin with a longer half-life, used in the treatment of diabetes insipidus and bedwetting.
Lypressin: Another analog of arginine vasopressin, used for similar therapeutic purposes.
Uniqueness of Arginine Vasopressin: Arginine vasopressin is unique due to its dual role in regulating both water balance and blood pressure. Its ability to act on multiple receptor types allows it to exert a wide range of physiological effects, making it a versatile and important hormone in the body .
Properties
Molecular Formula |
C46H65N15O12S2 |
|---|---|
Molecular Weight |
1084.2 g/mol |
IUPAC Name |
(2R)-1-[(4R,7S,10R,13S,16R,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28+,29-,30-,31+,32+,33+,34-/m1/s1 |
InChI Key |
KBZOIRJILGZLEJ-BOXDWKHASA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H]2CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















